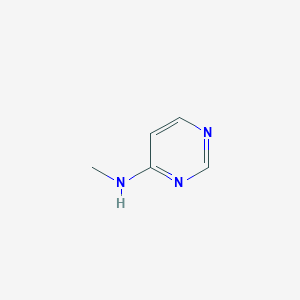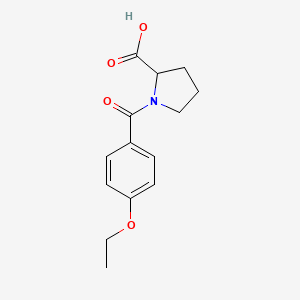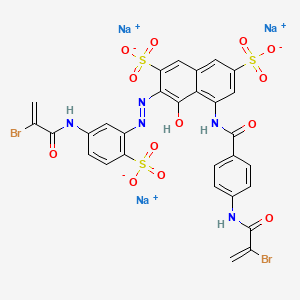
N-methylpyrimidin-4-amine
Vue d'ensemble
Description
“N-methylpyrimidin-4-amine” is a pyrimidine derivative with the CAS Number: 22632-10-6 . It has a molecular weight of 109.13 .
Molecular Structure Analysis
The InChI code for “N-methylpyrimidin-4-amine” is1S/C5H7N3/c1-6-5-2-3-7-4-8-5/h2-4H,1H3,(H,6,7,8) . This indicates that it has a pyrimidine ring with a methyl group attached to one of the nitrogen atoms. Physical And Chemical Properties Analysis
“N-methylpyrimidin-4-amine” is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Molecular Structure and Chemical Analysis
- Molecular Docking and Experimental Analysis : N-methylpyrimidin-4-amine derivatives play a significant role in medicinal chemistry, particularly in the treatment of hypertension, functioning as potential I1 imidazoline receptor agonists. Studies using both experimental techniques (FT-IR, FT-Raman, NMR) and theoretical techniques (DFT) have investigated the molecular structure and various properties of these compounds, such as charge distribution, molecular stability, and dipole moments. These studies are crucial for understanding the biological activity and potential pharmaceutical applications of these compounds (Aayisha et al., 2019).
Synthesis and Chemical Reactions
- Synthesis of Derivatives : Research on N-methylpyrimidin-4-amine includes the synthesis of various derivatives, such as 4-aryloxy-6-methylpyrimidin-2-amines. These syntheses are important for exploring the chemical properties and potential uses of these compounds in different applications (Erkin et al., 2015).
- Investigation of Regioselectivity : Research has also been conducted on the regioselective displacement reactions involving derivatives of N-methylpyrimidin-4-amine, such as the study of the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine. These studies contribute to understanding the chemical behavior of these compounds in various conditions (Doulah et al., 2014).
Biological and Pharmacological Applications
- Antihypertensive Activity : Some derivatives of N-methylpyrimidin-4-amine have shown significant antihypertensive activity. Research in this area has led to the development of compounds that can lower blood pressure in hypertensive models, providing a basis for further medicinal exploration (Bennett et al., 1981).
- Antiviral Evaluation : Studies have also explored the synthesis of analogs of N-methylpyrimidin-4-amine for potential use as non-nucleoside reverse transcriptase inhibitors in the treatment of HIV-1. Such research contributes to the development of new therapeutic agents for combating viral diseases (Loksha et al., 2016).
Crystallography and Physical Properties
- Crystal and Molecular Structures : The crystal and molecular structures of N-methylpyrimidin-4-amine derivatives have been determined, providing insights into their physical and chemical properties. Understanding these structures is crucial for the development of new materials and pharmaceuticals (Odell et al., 2007).
Chemical Kinetics and Analysis
- Kinetic Determination : Kinetic methods have been developed for the determination of aromatic amines, including derivatives of N-methylpyrimidin-4-amine. Such methods are important for quantitative analysis in various fields, including environmental and pharmaceutical sciences (Copolovici & Bâldea, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
N-Methylpyrimidin-4-amine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It’s known that pyrimidines exhibit their anti-inflammatory effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that N-Methylpyrimidin-4-amine might interact with its targets in a similar manner, leading to changes in the expression and activities of these mediators.
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidines , it can be inferred that N-Methylpyrimidin-4-amine may affect pathways related to inflammation. These could include the arachidonic acid pathway, which involves the conversion of arachidonic acid into thromboxanes, prostaglandins, and prostacyclins .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on the known effects of pyrimidines, it can be inferred that n-methylpyrimidin-4-amine may exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Action Environment
It’s worth noting that the compound is stable under normal shipping temperatures . Furthermore, it’s recommended to store the compound in a dark place under an inert atmosphere at 2-8°C , suggesting that light, oxygen, and temperature could potentially influence its stability.
Propriétés
IUPAC Name |
N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-2-3-7-4-8-5/h2-4H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERCQLOBLOLFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334209 | |
| Record name | N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrimidin-4-amine | |
CAS RN |
22632-10-6 | |
| Record name | N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)





